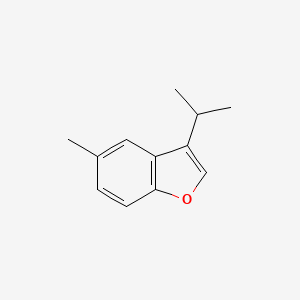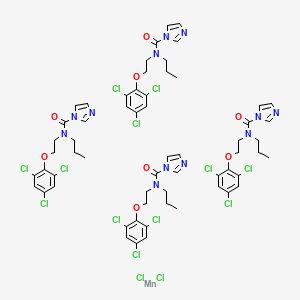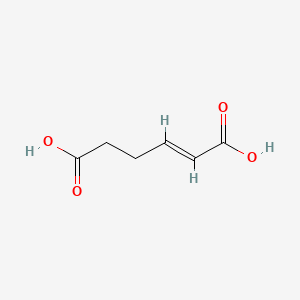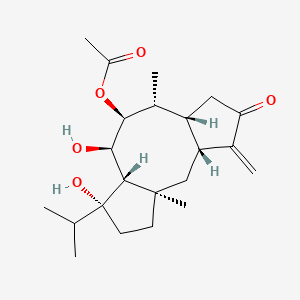
Bissecotanapartholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bissecotanapartholide is a natural product found in Artemisia xanthochroa and Artemisia rutifolia with data available.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Bismuth Oxide Aqueous Colloidal Nanoparticles in Medicine
Bismuth oxide aqueous colloidal nanoparticles have displayed significant antimicrobial and antifungal properties. Specifically, these nanoparticles have been found to inhibit Candida albicans growth and biofilm formation, showcasing a higher efficacy than some conventional oral antiseptics and commercial antifungal agents. These nanoparticles offer a promising avenue for incorporating fungicidal agents into oral antiseptics, addressing the growing concern of antimicrobial resistance (Hernandez-Delgadillo et al., 2013).
Zerovalent Bismuth Nanoparticles in Dentistry
The antibacterial properties of zerovalent bismuth nanoparticles against oral bacteria, particularly Streptococcus mutans, have been studied. These nanoparticles have shown a considerable 69% antimicrobial activity against Streptococcus mutans growth and a complete inhibition of biofilm formation. This suggests their potential use as an antimicrobial agent in oral antiseptic preparations (Hernandez-Delgadillo et al., 2012).
Cancer Treatment and Radiotherapy
Bismuth Compounds in Cancer Treatment
Bismuth-based compounds have shown promise in cancer chemo- and radiotherapy. Notably, bismuth complexes with specific ligands have demonstrated the ability to inhibit the growth and proliferation of various cancer types, including breast, colon, ovarian, and lung cancers. Moreover, the application of bismuth-based nanoparticles for radiosensitization presents a potential avenue for enhancing therapeutic efficacy in advanced radiotherapy. However, challenges persist in the use of bismuth radionuclides in targeted radioimmunotherapy, particularly concerning the selection of adequate radionuclides, targeting vectors, and managing the toxicity of recoil daughters (Kowalik et al., 2019).
Propiedades
Número CAS |
102907-31-3 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.304 |
Nombre IUPAC |
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione |
InChI |
InChI=1S/C15H18O5/c1-9(16)4-6-12(18)8-14-13(7-5-10(2)17)11(3)15(19)20-14/h4,6,13-14H,3,5,7-8H2,1-2H3/b6-4+/t13-,14-/m0/s1 |
Clave InChI |
VNOAOFGIURPXMV-HHAVJRIZSA-N |
SMILES |
CC(=O)CCC1C(OC(=O)C1=C)CC(=O)C=CC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)


![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)
![4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)](/img/no-structure.png)





